2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile
Overview
Description
“2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile” is a chemical compound with the molecular formula C15H14ClN3O and a molecular weight of 287.744 . It has a racemic stereochemistry .
Molecular Structure Analysis
The compound has a pyrazole ring attached to a benzene ring via a carbon atom. The benzene ring is substituted with a chlorine atom and a cyano group. The pyrazole ring is substituted with a tetrahydropyran ring .Physical and Chemical Properties Analysis
The compound has a molecular weight of 287.744 . Other physical and chemical properties like melting point, boiling point, etc., are not available in the sources I found.Scientific Research Applications
Platinum Group Metal Complexes
The compound has been utilized in the synthesis and structural studies of platinum group metal complexes. Specifically, pyrazole-derived ligands with pendant nitrile groups, closely related to 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile, have been synthesized and studied. These complexes exhibit interesting spectral and structural properties, as demonstrated in the research by Sairem et al. (2012) (Sairem et al., 2012).
Pyrazole Ligands in Platinum and Palladium Complexes
The compound is relevant in the synthesis of highly substituted pyrazole ligands, which are then used to form complexes with platinum(II) and palladium(II) metal ions. These complexes are of interest in inorganic chemistry for their unique structural and spectral properties, as shown in research by Budzisz et al. (2004) (Budzisz et al., 2004).
Synthesis and Characterization in Inorganic Chemistry
The compound is integral to the synthesis and characterization of new pyrazole derivatives, especially in the context of inorganic chemistry. These compounds can serve as ligands, as detailed in the study by Faundez-Gutierrez et al. (2014) (Faundez-Gutierrez et al., 2014).
Quantum Chemical Calculations and Antimicrobial Activity
There's research focusing on the theoretical and experimental aspects of pyrazole compounds, including quantum chemical calculations and antimicrobial activity studies. This is particularly relevant in understanding the molecular interactions and potential applications in microbiology, as seen in the work of Shanmugapriya et al. (2021) (Shanmugapriya et al., 2021).
Synthesis and Biological Activity of Oxadiazoles
Another area of research involves the synthesis of oxadiazoles, which include structural elements related to the compound . These studies often explore the antibacterial activity of the synthesized compounds, as demonstrated in the research by Rai et al. (2009) (Rai et al., 2009).
Properties
IUPAC Name |
2-chloro-4-[2-(oxan-2-yl)pyrazol-3-yl]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O/c16-13-9-11(4-5-12(13)10-17)14-6-7-18-19(14)15-3-1-2-8-20-15/h4-7,9,15H,1-3,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPVLRRBVJWADT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C(=CC=N2)C3=CC(=C(C=C3)C#N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801155636 | |
Record name | 2-Chloro-4-[1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801155636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1297537-35-9 | |
Record name | 2-Chloro-4-[1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1297537-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1297537359 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-4-[1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801155636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4-[1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl]benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.236.232 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Chloro-4-[1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl]benzonitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2LHF7496CL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Model | Template_relevance |
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Feasible Synthetic Routes
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